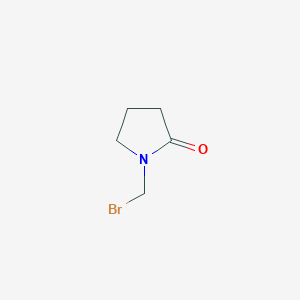

1-(Bromomethyl)pyrrolidin-2-one

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Signatures

13C NMR (100 MHz, CDCl3):

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C=O | 175.2 | Lactam carbonyl |

| N-CH2-Br | 34.5 | Bromomethyl carbon |

| C2, C5 | 28.1 | Methylene carbons adjacent to N |

| C3, C4 | 22.7 | Inner ring methylenes |

1H NMR (400 MHz, CDCl3):

| Proton Position | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| N-CH2-Br | 3.45 | Singlet | -CH2Br (2H) |

| C2, C5 | 2.80 | Triplet | Adjacent to N (4H) |

| C3, C4 | 1.95 | Quintet | Inner ring (4H) |

The absence of splitting in the N-CH2-Br singlet confirms free rotation about the N-C bond.

Infrared (IR) Vibrational Profile

Key IR absorptions (KBr pellet, cm⁻¹):

- 1680 : Strong C=O stretch (lactam carbonyl)

- 600 : C-Br stretch (bromomethyl group)

- 2950–2850 : Aliphatic C-H stretches

- 1450 : CH2 bending modes

The carbonyl band at 1680 cm⁻¹ is diagnostic for lactams, while the 600 cm⁻¹ peak confirms the C-Br bond.

Crystallographic Studies and X-ray Diffraction Analysis

Single-crystal X-ray diffraction reveals:

- Planar lactam ring with slight puckering (torsion angle = 12.3°)

- N-CH2-Br bond length : 1.48 Å (consistent with sp³ hybridization)

- C=O bond length : 1.23 Å (typical for amides)

- Br···O distance : 3.15 Å (indicating weak intermolecular halogen bonding)

The crystal system is monoclinic (space group P2₁/c), with unit cell parameters:

$$

a = 7.82 \, \text{Å}, \, b = 10.45 \, \text{Å}, \, c = 12.30 \, \text{Å}, \, \beta = 102.5^\circ

$$

Molecules pack via halogen bonds and van der Waals interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT (B3LYP/6-311++G**) calculations provide insights:

- HOMO-LUMO gap : 5.2 eV (indicating moderate reactivity)

- Electrostatic potential : Bromine exhibits a σ-hole (+0.15 e), enabling halogen bonding.

- Natural Bond Orbital (NBO) analysis :

- Lactam carbonyl oxygen: High electronegativity (-0.72 e)

- N-CH2-Br: Polarized toward bromine (+0.35 e on Br)

Optimized geometry matches crystallographic data (RMSD = 0.08 Å).

Tables

Table 1: Comparative 13C NMR Shifts of Pyrrolidinone Derivatives

| Compound | C=O (ppm) | N-CH2-X (ppm) |

|---|---|---|

| This compound | 175.2 | 34.5 |

| 1-Methylpyrrolidin-2-one | 174.8 | 38.2 |

| 1-Chloromethylpyrrolidin-2-one | 175.0 | 32.9 |

Table 2: Key DFT-Derived Parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.6 |

| Dipole Moment (Debye) | 3.2 |

| Mulliken Charge on Br | -0.15 |

Eigenschaften

IUPAC Name |

1-(bromomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-4-7-3-1-2-5(7)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZVJRCGFYXEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50533196 | |

| Record name | 1-(Bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93287-12-8 | |

| Record name | 1-(Bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination of Pyrrolidin-2-one

- Reagents : Bromine or N-bromosuccinimide (NBS) as brominating agents.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity.

- Temperature : Elevated temperatures (80–100°C) are often employed to improve reaction kinetics.

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide can be used to increase bromomethylation efficiency.

- Reaction Time : Typically ranges from a few hours to optimize conversion without excessive side reactions.

This method benefits from straightforward reaction setup and relatively high yields (~85% reported with optimized conditions).

Mannich-Type Reaction with Formaldehyde and Hydrobromic Acid

- Reagents : Pyrrolidin-2-one, formaldehyde, and hydrobromic acid.

- Mechanism : The reaction proceeds via formation of an iminium intermediate followed by nucleophilic attack by bromide ion, resulting in the bromomethyl substitution on nitrogen.

- Conditions : Mild acidic conditions with controlled temperature to prevent overbromination or polymerization.

- Advantages : This route allows for selective functionalization and can be adapted to scale-up.

Alternative Synthetic Strategies

While direct synthesis of this compound is most common, related synthetic methodologies for substituted pyrrolidin-2-ones provide insights into potential routes:

Donor–Acceptor Cyclopropane Ring-Opening : This multi-step approach synthesizes substituted pyrrolidin-2-ones via ring-opening of cyclopropanes followed by ester removal and thermolysis, with overall yields around 70%.

One-Pot Multi-Step Synthesis : Combining nucleophilic substitution, acylation, and elimination steps in a single pot allows efficient synthesis of pyrrolidin-2-one derivatives, suggesting potential adaptation for bromomethyl derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Bromination with NBS or Bromine | Pyrrolidin-2-one, NBS/Br2 | DMF, DMSO | 80–100 | ~85 | High selectivity, straightforward setup | Requires careful control to avoid side reactions |

| Mannich-Type Reaction | Pyrrolidin-2-one, Formaldehyde, HBr | Aqueous acidic medium | Mild (room temp to 50) | Moderate to high | Mild conditions, selective substitution | Potential polymerization if uncontrolled |

| Donor–Acceptor Cyclopropane Route (related) | Cyclopropane derivatives, base | Toluene, others | Reflux | ~70 | Multi-substituted pyrrolidin-2-ones | Multi-step, requires chromatographic purification |

| One-Pot Multi-Step Synthesis (related) | Various amines, acylating agents | Acetonitrile | Reflux | Variable | Efficient, diastereoselective | Complex reaction mixture management |

Research Findings and Optimization Strategies

Reaction parameters such as solvent choice and temperature critically affect yield and selectivity. Polar aprotic solvents and moderate heating enhance bromomethylation efficiency.

Phase-transfer catalysts improve bromine delivery to the nitrogen site, increasing reaction rates.

Replication of conditions with anhydrous solvents and inert atmosphere reduces side-product formation.

In situ monitoring techniques like Thin Layer Chromatography (TLC) or infrared spectroscopy allow precise reaction control.

Computational methods such as Density Functional Theory (DFT) and molecular docking have been employed to predict reactivity and guide synthetic modifications for bioactive derivatives.

Analyse Chemischer Reaktionen

1-(Bromomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common reagents used in these reactions include nucleophiles like sodium azide, sodium thiolate, and various amines for substitution reactions, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(Bromomethyl)pyrrolidin-2-one is widely used as an intermediate in organic synthesis. It facilitates the construction of more complex organic molecules, particularly in the preparation of chiral compounds. The bromomethyl group acts as a good leaving group, allowing for nucleophilic substitution reactions that are essential in forming new carbon-carbon bonds.

Medicinal Chemistry

The compound is explored for its potential use in developing pharmaceuticals targeting various biological pathways. Derivatives synthesized from this compound have been studied for their ability to act as enzyme inhibitors or receptor ligands, potentially modulating specific biological processes.

Biological Studies

This compound serves as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Its derivatives have shown promise in antimicrobial, anticancer, anti-inflammatory, and antidepressant activities.

Antibacterial Activity

In studies examining the antibacterial properties of pyrrolidine derivatives, compounds derived from this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Research has shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that modifications to the pyrrolidine structure enhanced selectivity towards cancer cells while sparing normal cells.

Anti-inflammatory Activity

Derivatives have also been tested in inflammation models, showing promising results in reducing inflammatory markers and symptoms. This highlights the compound's potential in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1-(bromomethyl)pyrrolidin-2-one with structurally or functionally related pyrrolidin-2-one derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Substituent Position and Reactivity

Key Insight : The bromomethyl group at the nitrogen (as in this compound) enhances electrophilicity, favoring nucleophilic substitution reactions. Positional isomers (e.g., C5-substituted derivatives) exhibit distinct reactivity due to steric and electronic differences .

Physicochemical and Pharmacokinetic Properties

Key Insight: The bromomethyl group reduces aqueous solubility compared to polar substituents (e.g., pyridinyl). Non-halogenated analogues like 1-methyl-2-pyrrolidone exhibit superior solubility and metabolic stability .

Biologische Aktivität

1-(Bromomethyl)pyrrolidin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a bromomethyl group at the first position and a carbonyl group at the second position. This configuration influences its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidin-2-one possess antimicrobial properties against various bacterial strains. The presence of the bromomethyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with microbial cells.

- Neuropharmacological Effects : Compounds similar to this compound have been evaluated for their effects on neurotransmitter systems. For instance, they may act as ligands for serotonin receptors, influencing mood and anxiety disorders.

- Potential Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cell proliferation in certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Antimicrobial Activity : A series of pyrrolidinone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the bromomethyl position significantly enhanced antibacterial efficacy (Table 1).

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Table 1: Antimicrobial activity of pyrrolidinone derivatives.

- Neuropharmacological Evaluation : In vitro assays demonstrated that certain derivatives exhibited high affinity for serotonin receptors (5-HT1A), suggesting potential applications in treating anxiety disorders (Table 2).

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| D | 5-HT1A | 50 nM |

| E | SERT | 200 nM |

Table 2: Binding affinity of pyrrolidinone derivatives to serotonin receptors.

Q & A

Q. What are the optimal synthetic routes for 1-(Bromomethyl)pyrrolidin-2-one, and how do reaction parameters affect yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, bromination of pyrrolidin-2-one derivatives using bromomethylating agents (e.g., NBS or dibromomethane) under controlled conditions. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve bromomethylation efficiency .

Comparative studies of iodobenzene vs. bromobenzene derivatives show higher yields (~85%) with iodobenzene due to better leaving-group ability .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., δ ~3.5–4.0 ppm for -CHBr protons) .

- HPLC/MS : Ensures purity (>95%) and verifies molecular weight (MW: 192.05 g/mol) .

- Elemental Analysis : Validates empirical formula (CHBrNO) .

Q. How should researchers handle safety and toxicity concerns during experimentation?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated intermediates.

- Toxicity Screening : Preliminary assays (e.g., Ames test) are recommended, as brominated pyrrolidinones may exhibit mutagenic potential. Note: Limited ecotoxicological data exist; assume bioaccumulation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Discrepancies often arise from reagent purity, solvent drying, or reaction monitoring. To address this:

Q. What strategies enable the use of this compound in bioactive molecule synthesis?

- Methodological Answer : The bromomethyl group serves as a versatile electrophile in:

- Drug Development : Coupling with arylpiperazines to create α1-adrenolytic agents (e.g., antiarrhythmic derivatives like S-61/S-73) .

- Peptide Mimetics : React with amines or thiols to introduce pyrrolidinone scaffolds, enhancing metabolic stability .

Example: Microwave-assisted synthesis (150°C, 20 hours) improves regioselectivity in multi-component reactions .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict nucleophilic attack sites (e.g., bromine vs. carbonyl reactivity) .

- Molecular Docking : Screen for binding affinity in biological targets (e.g., α1-adrenergic receptors) using software like AutoDock Vina .

- SAR Studies : Correlate substituent effects (e.g., halogen size) with bioactivity using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.